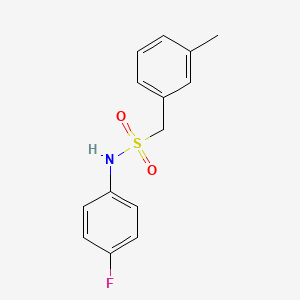

![molecular formula C22H24ClNO2 B4577538 2-{[2-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4577538.png)

2-{[2-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride

Vue d'ensemble

Description

2-{[2-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPE and is known for its ability to selectively target specific biological pathways, making it a promising candidate for various research applications.

Applications De Recherche Scientifique

Triarylamine-Bearing Poly (1, 4-phenylenevinylene)

A study by Takashi Kurata, Yong‐Jin Pu, and H. Nishide (2007) discusses the synthesis of Poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] via the Gilch reaction. This polymer, featuring a pendant arylamine moiety, exhibits reversible redox properties and forms a stable aminium polyradical under oxidation. The research highlights the polymer's potential in creating high-spin organic materials with solvent-solubility and film-forming abilities, pointing towards applications in electronic and spintronic devices Takashi Kurata, Yong‐Jin Pu, H. Nishide, 2007.

Asymmetric Michael Addition Reactions

N. Prabagaran and G. Sundararajan (2002) described the use of (R,R)-(+)-2-[Benzyl-(2-hydroxy-2-phenylethyl)amino]-1-phenylethanol as a chiral ligand in synthesizing a lanthanum–sodium aminodiol complex. This complex serves as an effective asymmetric catalyst for Michael addition reactions, demonstrating the potential of such structures in facilitating chiral synthesis and enantioselective catalysis N. Prabagaran, G. Sundararajan, 2002.

Coordination Compounds as Catalysts

Research by Manas Sutradhar et al. (2020) on Cd(II) coordination compounds, synthesized using Schiff bases, shows these compounds as effective catalysts for the peroxidative oxidation of toluene and 1-phenylethanol. The study illustrates the potential of coordination compounds in enhancing the efficiency of oxidation reactions, which is crucial for the synthesis of fine chemicals and intermediates in various industrial processes Manas Sutradhar et al., 2020.

Phloretic Acid for Polybenzoxazine

A study by Acerina Trejo-Machin et al. (2017) investigates the use of phloretic acid, a phenolic compound, for the synthesis of benzoxazine polymers. This research underscores the application of renewable resources in creating materials with potential uses in coatings, adhesives, and composites, highlighting the shift towards more sustainable material science practices Acerina Trejo-Machin et al., 2017.

Renewable Benzyl Alcohol Production

S. Pugh and colleagues (2015) explored the biosynthesis of benzyl alcohol from glucose in Escherichia coli, demonstrating an innovative approach to producing valuable aromatic chemicals from renewable resources. This research highlights the intersection of biotechnology and chemical synthesis, offering pathways to more sustainable chemical production methods S. Pugh et al., 2015.

Propriétés

IUPAC Name |

1-phenyl-2-[(2-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2.ClH/c24-21(19-11-5-2-6-12-19)16-23-15-20-13-7-8-14-22(20)25-17-18-9-3-1-4-10-18;/h1-14,21,23-24H,15-17H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFPRYGEJRNRQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CNCC(C3=CC=CC=C3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-2-(2-pyridinylamino)ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B4577467.png)

![2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4577472.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4577475.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4577480.png)

![4-bromo-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4577485.png)

![(4-{[2-(2-methylphenyl)-1H-benzimidazol-5-yl]oxy}phenyl)amine](/img/structure/B4577490.png)

![2-imino-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4577513.png)

![3-methyl-6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4577518.png)

![4-chloro-1-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4577528.png)

![2-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4577530.png)

![3,4-dichloro-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4577542.png)

![4-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4577548.png)

![1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4577553.png)